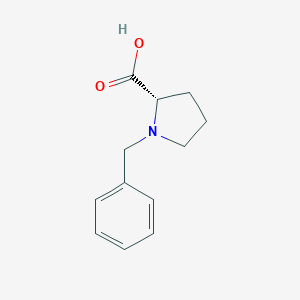

(2S)-1-benzylpyrrolidine-2-carboxylic acid

Description

Historical Context and Emergence in Chemical Sciences

The scientific journey of (2S)-1-benzylpyrrolidine-2-carboxylic acid is intrinsically linked to the broader exploration of amino acids as chiral building blocks. L-proline, from which it is derived, is a unique proteinogenic amino acid distinguished by its secondary amine integrated into a five-membered ring. researchgate.net This inherent chirality and constrained conformation have long made L-proline and its derivatives attractive starting materials in synthesis. researchgate.net

The emergence of this compound in chemical sciences can be traced to the strategic modification of the L-proline scaffold. The introduction of a benzyl (B1604629) group onto the proline nitrogen serves several purposes: it protects the secondary amine from unwanted reactions and modifies the steric and electronic properties of the molecule, enhancing its utility as a synthetic intermediate. chem960.com Its application became more prominent as researchers sought versatile chiral synthons for constructing complex, biologically active molecules, including pharmaceuticals and alkaloid analogues. researchgate.netbeilstein-journals.org Early synthetic routes often involved the direct benzylation of L-proline, establishing a foundational method for accessing this important compound. researchgate.net

Significance within Chiral Chemistry and Organic Synthesis

The importance of this compound is most pronounced in the fields of chiral chemistry and asymmetric synthesis. Chirality is a critical factor in drug discovery and development, as the stereochemistry of a molecule often dictates its biological activity. nih.gov This compound serves as a valuable chiral intermediate, possessing a well-defined stereocenter at the C-2 position of the pyrrolidine (B122466) ring. chem960.com

Its significance stems from several key attributes:

Chiral Pool Synthesis: As a readily available enantiopure compound derived from the natural chiral pool, it provides a reliable starting point for the synthesis of other chiral molecules, ensuring the stereochemical integrity of the final product. researchgate.net

Asymmetric Synthesis and Catalysis: The pyrrolidine ring is a core structure in many successful organocatalysts. mdpi.com While L-proline itself is a celebrated catalyst, its N-substituted derivatives, including the N-benzyl version, are crucial precursors for creating more complex and tailored catalysts for stereoselective transformations such as asymmetric Michael additions and aldol (B89426) reactions. mdpi.com

Structural Scaffold: The compound's rigid framework is ideal for creating peptidomimetics and other structurally constrained molecules designed to interact with specific biological targets. chem960.com The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing it to be incorporated into larger molecular architectures. msu.edu

Overview of Research Trajectories and Key Academic Contributions

Academic research involving this compound has followed several distinct yet interconnected trajectories, primarily focused on its application as a key building block in the synthesis of molecules with significant biological or chemical properties.

One major research area is its use in medicinal chemistry to construct novel therapeutic agents. A notable example is the synthesis of potent and selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are important targets in neuroscience. nih.gov Researchers have developed elaborate synthetic strategies, including advanced C(sp³)-H activation methods, to create a library of analogues based on the proline scaffold, starting from derivatives of this compound. nih.gov Another critical application is its role as a key intermediate in the practical synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes. beilstein-journals.org

A second significant research path involves its use in the development of natural product analogues and other bioactive compounds. For instance, it has been used as the starting material to synthesize N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.net This work transforms the carboxylic acid group into a carbohydrazide, which is then cyclized to form the oxadiazole ring system, demonstrating the compound's versatility in creating diverse heterocyclic structures with potential pharmacological activity. researchgate.net

Finally, the compound is a cornerstone in the field of asymmetric organocatalysis. Research has focused on modifying its structure to create bifunctional catalysts. These catalysts often incorporate a hydrogen-bond donor moiety alongside the pyrrolidine core to precisely control the stereochemical outcome of reactions. mdpi.com

Key Research Findings and Applications

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and scientifically grounded overview of this compound within the context of academic research. The primary objective is to detail its synthesis, chemical properties, and, most importantly, its applications as a chiral building block in organic synthesis and medicinal chemistry. The scope is strictly limited to its role in chemical research, covering its historical emergence, its significance in chiral synthesis, and the major research directions it has enabled. This article will not discuss clinical or pharmacological data such as dosage or adverse effects. The content is structured to deliver a clear and authoritative perspective on the academic contributions and synthetic utility of this important compound.

Properties of this compound

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352538 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31795-93-4 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 2s 1 Benzylpyrrolidine 2 Carboxylic Acid

Stereoselective Synthesis Approaches

Achieving the desired (S)-stereochemistry at the C2 position of the pyrrolidine (B122466) ring is paramount. Researchers have developed several stereoselective methods, including asymmetric catalysis, chiral auxiliary-mediated syntheses, and enzymatic routes, to produce the enantiomerically pure compound.

Asymmetric Catalysis in its Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. In the context of synthesizing (2S)-1-benzylpyrrolidine-2-carboxylic acid, this often involves the catalytic modification of proline or its precursors. L-proline itself is a well-known organocatalyst, capable of facilitating various asymmetric transformations due to its secondary amine and carboxylic acid functionalities, which act as a Lewis base and Brønsted acid, respectively. nih.govchemicalbook.com This bifunctional nature allows it to catalyze reactions like aldol (B89426) condensations and Mannich reactions with high stereocontrol. nih.govchemicalbook.comwikipedia.org

While direct asymmetric benzylation of the proline nitrogen does not typically require an external chiral catalyst (as the chirality is inherent in the L-proline starting material), related asymmetric syntheses that construct the pyrrolidine ring itself can employ catalytic methods. For instance, catalytic asymmetric reactions can be used to synthesize proline derivatives, which can then be N-benzylated. rsc.org Phase-transfer catalysis has also been explored for the asymmetric synthesis of substituted β-prolines, demonstrating the utility of catalytic methods in generating chiral pyrrolidine scaffolds. acs.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction stereoselectively, after which they are removed. This strategy has been successfully applied to the synthesis of complex proline derivatives and other chiral molecules. nih.govnih.gov In a typical sequence, a prochiral substrate is attached to a chiral auxiliary, creating a diastereomeric intermediate. A subsequent reaction proceeds with facial selectivity controlled by the auxiliary, establishing the desired stereocenter. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

For example, syntheses have been developed using chiral auxiliaries to control the stereochemistry of substitutions on the pyrrolidine ring. springernature.com The Evans' oxazolidinone auxiliaries are a classic example, used to direct alkylations with high diastereoselectivity. nih.gov Similarly, chiral auxiliaries can be employed in cycloaddition reactions to form highly functionalized proline derivatives stereoselectively. nih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess. rcsi.com This method provides a reliable way to access specific stereoisomers of substituted prolines, which can then be converted to the target N-benzyl derivative. ysu.ammdpi.com

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods are increasingly recognized for their high selectivity, mild reaction conditions, and environmental benefits. nih.govnih.gov Enzymes can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. acs.org

For the synthesis of this compound, biocatalysis can be applied in several ways. One approach is the enzymatic resolution of a racemic mixture of N-benzylproline, where an enzyme selectively acts on one enantiomer, allowing for the separation of the desired (S)-isomer. Another powerful strategy involves using enzymes for the synthetic steps themselves. For instance, δ¹-pyrroline-5-carboxylate reductase, an enzyme involved in the natural biosynthesis of proline, can catalyze the reverse oxidation of proline. nih.gov This enzymatic activity can be harnessed for synthetic purposes. Furthermore, enzymes like esterases and amidohydrolases can be used for the selective removal of protecting groups under mild conditions, a key step in many multi-step syntheses. nih.gov The development of "deprotectase" biocatalysts offers a green alternative to harsh chemical deprotection methods. nih.gov Researchers have also engineered enzymes to perform novel N-alkylation reactions, opening new avenues for the biocatalytic synthesis of N-substituted amino acids like this compound. wisc.edu

Multistep Reaction Sequences and Optimization

The most common and straightforward synthesis of this compound is a direct N-alkylation of L-proline. chemicalbook.com This typically involves reacting L-proline with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. chemicalbook.comchemicalbook.com

A typical laboratory procedure involves dissolving L-proline and a base, like potassium hydroxide (B78521), in a suitable solvent such as isopropanol. chemicalbook.comchemicalbook.com The benzylating agent is then added, and the reaction mixture is stirred, often with gentle heating, for several hours. chemicalbook.comchemicalbook.com After the reaction is complete, the mixture is cooled, and the pH is adjusted to 4-5 with an acid like hydrochloric acid to protonate the carboxylic acid. chemicalbook.com The product is then typically extracted into an organic solvent like chloroform (B151607) and purified by recrystallization from a solvent such as acetone. chemicalbook.com

Optimization of this reaction involves carefully controlling several parameters to maximize yield and purity. researchgate.netresearchgate.net Key variables include the choice of base, solvent, temperature, and the stoichiometry of the reactants. For instance, using a strong base like potassium hydroxide is crucial for deprotonating both the carboxylic acid and the secondary amine of proline, facilitating the nucleophilic attack on the benzyl halide. The reaction temperature is also a critical factor; temperatures around 40°C are often employed to ensure a reasonable reaction rate without promoting side reactions. chemicalbook.comchemicalbook.com

| Parameter | Condition | Rationale |

| Starting Material | L-Proline | Provides the required (S)-stereochemistry. |

| Reagent | Benzyl chloride or Benzyl bromide | Source of the benzyl group. |

| Base | Potassium Hydroxide (KOH) | Deprotonates the amine and carboxylic acid. |

| Solvent | Isopropyl alcohol (i-PrOH) | Solubilizes reactants. |

| Temperature | 40°C | Balances reaction rate and selectivity. chemicalbook.com |

| pH Adjustment | HCl to pH 4-5 | Protonates the product for isolation. chemicalbook.com |

| Purification | Recrystallization (Acetone) | Removes impurities to yield the final product. chemicalbook.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. skpharmteco.com These principles focus on aspects like atom economy, use of safer solvents, and energy efficiency. acs.org

Atom Economy : Developed by Barry Trost, this principle emphasizes maximizing the incorporation of all materials from the reactants into the final product. acs.org The direct N-benzylation of L-proline generally has a good atom economy, as the main atoms from both L-proline and the benzyl halide are incorporated into the product. The primary by-product is the salt formed from the base and the halide (e.g., KBr or KCl).

Use of Safer Solvents and Auxiliaries : A significant portion of waste in chemical processes comes from solvents. skpharmteco.com Traditional syntheses may use chlorinated solvents like chloroform for extraction. chemicalbook.com Green chemistry encourages the use of more benign solvents such as water, ethanol, or supercritical CO2, or even performing reactions under solvent-free conditions. researchgate.net While the synthesis often uses alcohols like isopropanol, which are generally considered less hazardous than chlorinated solvents, further research into greener solvent systems is an active area. chemicalbook.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org While the standard synthesis uses a stoichiometric amount of base, exploring catalytic routes, particularly those involving biocatalysts (enzymes), aligns well with green chemistry. nih.govnih.gov Enzymes operate in water at mild temperatures and can be highly specific, reducing the need for protecting groups and minimizing by-products. acs.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The N-benzylation of proline is often performed at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate. chemicalbook.com Optimization studies could focus on finding highly active catalyst systems that allow the reaction to proceed efficiently at lower temperatures. Flow chemistry is an emerging technology that can improve energy efficiency through enhanced heat transfer and precise temperature control. rsc.org

Scale-Up Considerations and Industrial Academic Perspectives

Transitioning a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges and considerations. For this compound, which has applications as a chiral building block, the scalability of its synthesis is of significant interest.

Key Scale-Up Challenges:

Reaction Kinetics and Heat Transfer: Reactions that are easily managed in small flasks can become difficult to control on a large scale. The N-benzylation of proline is an exothermic reaction, and efficient heat removal is crucial to prevent runaway reactions and the formation of impurities. The choice of reactor and agitation system is critical for maintaining consistent temperature throughout the batch.

Reagent Addition and Mixing: The rate of addition of reagents, such as the benzyl halide, must be carefully controlled on a large scale to manage the reaction exotherm and ensure homogenous mixing. Poor mixing can lead to localized "hot spots" and reduced yields.

Work-up and Product Isolation: Procedures like extraction and filtration can be more complex and time-consuming at an industrial scale. The large volumes of solvents required for extraction pose environmental, safety, and cost concerns. The physical properties of the product, such as crystal size and morphology, become important for efficient filtration and drying.

Process Safety: A thorough hazard analysis is required before scaling up. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the toxicity and flammability of all materials used.

Industrial and Academic Perspectives:

From an industrial standpoint, the ideal synthesis is robust, cost-effective, safe, and environmentally friendly. The direct N-benzylation of L-proline is attractive due to the low cost of the starting materials. However, optimization is key to maximizing space-time yield and minimizing waste. Continuous flow chemistry is an area of growing interest for both academia and industry as a means to address many scale-up challenges. syrris.jp Flow reactors offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for integrating reaction and purification steps into a continuous process. rsc.orgsyrris.jp

Academic research often focuses on developing novel, highly efficient synthetic methods, such as new catalytic systems or biocatalytic routes. mdpi.comtcichemicals.comnih.govresearchgate.net While these methods may offer high selectivity and yields on a small scale, their industrial viability depends on factors like catalyst cost, stability, and ease of separation and recycling. The collaboration between academic and industrial researchers is crucial for translating innovative synthetic strategies into practical, large-scale manufacturing processes.

Iii. Applications of 2s 1 Benzylpyrrolidine 2 Carboxylic Acid in Asymmetric Catalysis

Role as a Chiral Ligand in Transition Metal Catalysis

The N-benzyl group in (2S)-1-benzylpyrrolidine-2-carboxylic acid significantly influences its steric and electronic properties compared to its parent amino acid, L-proline. This modification allows for the fine-tuning of the chiral environment around a metal center, making it an attractive ligand for a range of transition metal-catalyzed reactions.

The design of effective chiral ligands is paramount in achieving high enantioselectivity in transition metal catalysis. For proline-based ligands like this compound, modifications often focus on the N-substituent and the carboxylic acid group. The benzyl (B1604629) group itself can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.

Further modifications can involve the transformation of the carboxylic acid into amides or esters. These changes can alter the ligand's coordination mode and introduce additional hydrogen bonding sites, which can play a crucial role in the stereochemical outcome of the catalyzed reaction.

Complexes of this compound and its derivatives with transition metals such as rhodium and copper have shown promise in various enantioselective transformations.

One notable application is in asymmetric hydrogenation reactions . While specific data for a this compound-rhodium complex is not extensively documented in readily available literature, the broader class of proline-based ligands is known to be effective in the rhodium-catalyzed asymmetric hydrogenation of olefins. beilstein-journals.org These reactions are fundamental in the synthesis of chiral pharmaceuticals and fine chemicals.

In the realm of carbon-carbon bond-forming reactions , copper complexes bearing N-benzyl-L-proline as a ligand have been explored for asymmetric Henry reactions (nitroaldol reactions). beilstein-journals.org These reactions are vital for the synthesis of β-nitro alcohols, which are versatile intermediates in organic synthesis. The chiral environment created by the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer.

A study on Salen-Mn(III) complexes demonstrated that the introduction of a benzyl sidearm, as in a derivative of this compound, contributes to the catalytic performance in the asymmetric epoxidation of unfunctionalized olefins, although a D-Boc-N-proline sidearm showed superior enantioselectivity. researchgate.net

Optimizing catalyst turnover and enantiomeric excess (ee) is a critical aspect of developing practical asymmetric catalytic systems. For ligands like this compound, several factors can be tuned:

N-Substituent Modification: The steric and electronic nature of the N-benzyl group can be systematically varied. Larger or more electron-rich substituents can enhance enantioselectivity by creating a more defined chiral pocket around the metal center.

Solvent and Additives: The choice of solvent can significantly impact both the reactivity and selectivity of the catalyst. Additives, such as co-catalysts or acids/bases, can also play a crucial role in activating the catalyst or the substrates.

Reaction Temperature and Pressure: Lowering the reaction temperature often leads to higher enantiomeric excess, albeit at the cost of a slower reaction rate. In gas-liquid reactions like hydrogenation, pressure is also a key parameter to optimize.

Organocatalysis Utilizing this compound

The ability of proline and its derivatives to act as "small enzymes" has revolutionized the field of organocatalysis. This compound and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, most notably in aldol (B89426) and Michael additions.

A significant example is the use of a protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide as a highly enantioselective catalyst for the direct asymmetric aldol reaction of aromatic aldehydes with ketones. cjcatal.comnih.govnih.gov This catalyst, derived from N-benzylproline, demonstrates the potential of modifying the carboxylic acid moiety to create a more complex and effective catalytic system.

The proposed mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. The carboxylic acid group of the catalyst then acts as a Brønsted acid to activate the aldehyde and directs its approach to the enamine through a hydrogen-bonded transition state, thereby controlling the stereochemical outcome. mdpi.com

While direct catalysis by the parent this compound in aldol or Michael additions is less documented with specific data tables in readily available literature, the principles of proline catalysis strongly suggest its potential in these transformations. The N-benzyl group can influence the solubility and steric environment of the catalyst compared to L-proline itself.

Below is a representative data table for an asymmetric aldol reaction catalyzed by a proline derivative, illustrating the typical parameters reported in such studies.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | p-Nitrobenzaldehyde | Acetone | 20 | DMSO | 24 | 95 | 96 (R) |

| 2 | Benzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 48 | 88 | 92 (S) |

| 3 | 4-Chlorobenzaldehyde | Acetone | 30 | NMP | 12 | 91 | 94 (R) |

This table is a representative example based on typical results for proline-derivative-catalyzed aldol reactions and does not represent specific data for this compound unless otherwise cited.

Heterogeneous Catalysis and Immobilization Techniques

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss. To address this, this compound and its parent compound, L-proline, have been immobilized on various solid supports to create recyclable heterogeneous catalysts. sci-hub.cat

Common immobilization strategies include:

Covalent Grafting onto Silica (B1680970): The catalyst can be covalently attached to the surface of silica-based materials like SBA-15. cjcatal.comfao.org This is often achieved by first functionalizing the silica with a linker molecule, which then reacts with a suitable functional group on the proline derivative. For instance, 4-hydroxy-L-proline can be grafted onto chloropropyl-functionalized silica. rsc.org

Immobilization on Polymers: Polymer supports, such as polystyrene or polyethylene (B3416737) glycol (PEG), offer a versatile platform for catalyst immobilization. researchgate.netnih.gov The proline derivative can be incorporated into the polymer backbone or attached as a pendant group. These polymer-supported catalysts can often be recovered by simple filtration or precipitation. rsc.org

| Support Material | Reaction Type | Catalyst Reusability (cycles) | Reference |

| SBA-15 Silica | Asymmetric Mannich Reaction | at least 4 | cjcatal.com |

| Hyperbranched Polyethylene | Asymmetric Aldol Reaction | multiple | rsc.org |

| Polystyrene | Asymmetric Aldol Reaction | at least 6 | researchgate.net |

Future Directions in Catalytic Applications

The field of asymmetric catalysis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and versatile catalytic systems. For this compound and related N-alkylated proline derivatives, several future directions can be envisioned:

Development of Novel Ligands for Transition Metal Catalysis: There is still considerable scope for designing and synthesizing new generations of ligands based on the N-benzylproline scaffold. This includes the introduction of novel substituents on the benzyl ring or the pyrrolidine (B122466) ring to fine-tune the catalyst's performance for specific applications, such as in C-H activation or photoredox catalysis.

Expansion of Organocatalytic Applications: While aldol and Michael additions are well-established, the application of this compound derivatives as organocatalysts could be extended to other important transformations, such as Mannich reactions, α-aminations, and cycloadditions. The development of bifunctional catalysts, where the N-benzyl group carries an additional catalytic moiety, is a promising area of research.

Advanced Heterogenization Techniques: The development of more robust and efficient methods for catalyst immobilization is crucial for industrial applications. This includes the use of novel support materials like metal-organic frameworks (MOFs) and graphene, as well as the development of "smart" polymers that allow for catalyst recovery through external stimuli like temperature or pH changes.

Integration with Flow Chemistry: The use of immobilized this compound catalysts in continuous flow reactors offers significant advantages in terms of process control, safety, and scalability. researchgate.net This approach is particularly attractive for the large-scale production of enantiomerically pure compounds.

Computational Modeling and High-Throughput Screening: The use of computational tools to predict the performance of new catalysts and high-throughput screening techniques to rapidly evaluate catalyst libraries will accelerate the discovery of new and improved catalytic systems based on the this compound framework.

The continued exploration of proline analogues is a key trend in drug design and catalysis, with a focus on creating novel, non-toxic, and biodegradable catalysts derived from natural sources. researchgate.netnih.gov

Iv. Medicinal Chemistry and Drug Discovery Applications of 2s 1 Benzylpyrrolidine 2 Carboxylic Acid

Integration into Peptidomimetics and Conformationally Restricted Peptides

The incorporation of (2S)-1-benzylpyrrolidine-2-carboxylic acid into peptide sequences is a key strategy for creating peptidomimetics with enhanced therapeutic properties. Peptides, while often potent and selective, are typically plagued by poor metabolic stability and low bioavailability. The rigid pyrrolidine (B122466) ring of this compound helps to lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity and selectivity. nih.gov This conformational restriction is due to the cyclic nature of the proline ring, which limits the available phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The N-benzyl group can further influence the local conformation and provide additional interactions with the target receptor.

The unique structure of proline allows it to sample the cis state of its peptide bond more readily than other amino acids, a feature that can be critical for the biological activity of certain peptides. nih.govnih.gov The introduction of the N-benzyl group can modulate the cis-trans isomerization equilibrium, providing another layer of control over the peptide's three-dimensional structure. This has significant implications for designing peptides that can mimic or disrupt protein-protein interactions, which are often mediated by specific secondary structures like β-turns and polyproline helices. nih.govnih.gov

Role as a Scaffold in Drug Design and Development

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for the development of novel therapeutics. nbinno.com Its inherent stereochemistry and the presence of both a secondary amine and a carboxylic acid provide versatile handles for chemical modification, allowing for the exploration of diverse chemical space.

Inhibitor Design and Target Validation

Derivatives of this compound have been investigated in the design of various enzyme inhibitors. While specific examples directly utilizing this exact compound are not extensively detailed in publicly available literature, the broader class of N-substituted proline derivatives has shown significant promise. For instance, the core pyrrolidine-2-carboxylic acid structure is a key component in many angiotensin-converting enzyme (ACE) inhibitors. The design of these inhibitors often involves modifying the N-substituent to optimize binding to the enzyme's active site.

In a broader context, pyrrolidine-based scaffolds have been successfully employed in the design of inhibitors for various targets, including matrix metalloproteinases (MMPs). For example, a study on MMP inhibitors utilized a cyclohexylglycine scaffold, which shares some structural similarities in terms of a cyclic core with a carboxylic acid, to develop potent and selective inhibitors. scbt.com This highlights the general principle of using such rigid cyclic structures to achieve target specificity.

Receptor Binding Studies and Selectivity Profiling

The conformational constraint imposed by the this compound scaffold is instrumental in developing receptor ligands with high selectivity. By locking a molecule into a specific shape, it can be designed to fit preferentially into the binding pocket of one receptor subtype over another.

For example, research on endothelin (ET) receptor antagonists has shown that modifications to a pyrrolidine-3-carboxylic acid scaffold can dramatically alter receptor selectivity. sigmaaldrich.com In one study, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on the pyrrolidine core led to a complete reversal of specificity from the ET(A) to the ET(B) receptor. sigmaaldrich.com Further modifications, including ortho-alkylation of the phenyl rings, further enhanced ET(B) affinity and selectivity. sigmaaldrich.com While this study used a pyrrolidine-3-carboxylic acid, the principles of using a rigid core to control receptor selectivity are directly applicable to derivatives of this compound.

The following table illustrates the impact of structural modifications on the selectivity of endothelin receptor antagonists based on a pyrrolidine scaffold.

| Compound | ET(A) Ki (nM) | ET(B) Ki (nM) | Selectivity (ET(A)/ET(B)) |

| Antagonist 1 | 0.03 | 130 | 4300 |

| Antagonist 2 | 3800 | 1.4 | 0.00037 |

| Antagonist 9k | >40,000 | 1.5 | <0.0000375 |

Data adapted from a study on pyrrolidine-3-carboxylic acid-based ET receptor antagonists. sigmaaldrich.com This table is for illustrative purposes to show the principle of achieving selectivity with a pyrrolidine scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. The this compound scaffold provides a solid anchor point for systematic modifications. The N-benzyl group and the carboxylic acid are primary sites for derivatization.

While comprehensive SAR studies specifically on this compound derivatives are not widely published, studies on related N-benzyl derivatives of other heterocyclic systems provide valuable insights. For instance, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors demonstrated how modifications to the benzyl (B1604629) group can significantly impact inhibitory potency. nih.gov

In another example focusing on σ1 receptor ligands, a series of benzylpiperazine derivatives were synthesized and evaluated. The study revealed that hydrophobic groups on the benzyl moiety and the length of the linker between the piperazine (B1678402) and another cyclic group were critical for high affinity and selectivity. These findings underscore the importance of the N-benzyl substituent in modulating biological activity and can be extrapolated to the design of novel therapeutics based on the this compound scaffold.

Computational Chemistry and Molecular Modeling in Drug Design

Computational tools are indispensable in modern drug discovery, and the defined stereochemistry of this compound makes it an excellent candidate for in silico studies.

Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze the binding of a ligand to its receptor. The rigid nature of the pyrrolidine ring in this compound reduces the conformational space that needs to be sampled, making computational studies more efficient and reliable.

Docking studies can be used to predict the binding mode of derivatives of this compound within a target's active site, helping to rationalize SAR data and guide the design of new analogs with improved binding affinity. For instance, in a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking revealed key hydrogen bond and hydrophobic interactions that were crucial for binding. nih.gov

The following table presents hypothetical docking scores for a series of this compound derivatives against a generic kinase target to illustrate the utility of computational methods in lead optimization.

| Derivative | R-group on Benzyl Ring | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent Compound | H | -7.5 | Hydrophobic interaction with Phe, H-bond with Asp |

| Derivative 1 | 4-Cl | -8.2 | Additional hydrophobic interaction with Leu |

| Derivative 2 | 4-OCH3 | -7.8 | Potential H-bond with Ser |

| Derivative 3 | 3-F | -8.0 | Favorable electrostatic interaction |

This table is for illustrative purposes and does not represent real experimental data.

QSAR Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR are routinely applied to series of compounds derived from this and structurally similar scaffolds, such as pyrrolidin-2-ones. researchgate.net

The primary goal of QSAR in this context is to predict the biological activity of novel, unsynthesized derivatives. This predictive capability helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. For a series of compounds based on the this compound framework, a QSAR study would typically involve the following steps:

Data Set Compilation : A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific enzyme or receptor) would be determined.

Descriptor Calculation : For each molecule in the series, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govuran.ua

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

Table 1: Commonly Used Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Physicochemical | logP, Molar Refractivity (MR) | Lipophilicity, Bulkiness, Polarizability |

| Topological | Connectivity Indices, JGI4 | Molecular branching and shape |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties, Reactivity |

| Geometric | Molecular Volume, Surface Area | 3D size and shape of the molecule |

Pharmacological Activity and Biological Efficacy Research

Research into the pharmacological applications of this compound primarily focuses on its use as a key intermediate in the synthesis of more complex molecules with specific biological targets. The inherent structural features of this compound are exploited to create novel therapeutic agents.

Derivatives synthesized using this compound as a starting material have been evaluated in various biological assays.

In Vitro Evaluations:

Histone Deacetylase (HDAC) Inhibition : this compound can be a component in the synthesis of novel HDAC inhibitors. For example, complex molecules synthesized using a pyrrolidine core have demonstrated growth inhibitory potency and good activity against HDAC enzymes in in vitro assays. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : The pyrrolidine scaffold is central to many DPP-IV inhibitors developed for the treatment of type 2 diabetes. Structure-activity relationship studies on 2-cyanopyrrolidide derivatives have led to the discovery of extremely potent and selective DPP-IV inhibitors. nih.gov One such clinical candidate, ABT-279, which incorporates a modified pyrrolidine ring, exhibited a Kᵢ value of 1.0 nM for DPP-IV. nih.gov

Anticancer Activity : Pyrrolidine derivatives have been investigated for their antiproliferative activities against various cancer cell lines. For instance, certain pyrrolidine derivatives have shown efficacy against breast cancer (MDA-MB-231), prostate cancer (PC-3), and chronic myeloid leukemia (K562) cell lines, with IC₅₀ values in the micromolar range. nih.gov

α-Glucosidase and Glucokinase Activity : Benzimidazolone derivatives, which can be synthesized from structures containing the pyrrolidine motif, have been evaluated for their effects on enzymes involved in glucose metabolism. Some of these compounds have shown moderate inhibitory activity against α-glucosidase and significant activator potential for glucokinase, suggesting a dual mechanism for blood glucose control. nih.gov

In Vivo Evaluations:

Antidiabetic Efficacy : A pyrrolidine derivative, compound 26, which acts as a dual agonist for PPARα and PPARγ, was shown to be effective in lowering fasting glucose and triglyceride levels in diabetic db/db mice following oral administration. nih.gov

Anti-Alzheimer's Agents : While not directly using the title compound, related structures like 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives are being evaluated in vivo as potential multi-target directed ligands for Alzheimer's disease. researchgate.net

Table 2: Examples of In Vitro Biological Activity of Compounds Derived from Pyrrolidine Scaffolds

| Compound Class | Target | Biological Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine-based HDAC Inhibitors | Histone Deacetylase (HDAC) | Growth Inhibitory Potency | Showed good HDAC activity | researchgate.net |

| 2-Cyanopyrrolidide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Kᵢ (inhibition constant) | Kᵢ = 1.0 nM for lead compound (ABT-279) | nih.gov |

| Substituted Pyrrolidines | Cancer Cell Lines (MDA-MB-231, PC-3) | IC₅₀ (half maximal inhibitory concentration) | IC₅₀ values of 13.6 µM and 10.7 µM respectively | nih.gov |

| Benzimidazolone Derivatives | α-Glucosidase | % Inhibition | Moderate inhibition (e.g., up to 35% at 100 µg/mL) | nih.gov |

| Benzimidazolone Derivatives | Glucokinase (GK) | Fold Activation | Up to 3.74-fold increase in enzyme activity | nih.gov |

Mechanism of Action Elucidation

The mechanism of action is determined by the final structure of the molecule derived from this compound and its specific biological target.

HDAC Inhibitors : Compounds designed as HDAC inhibitors act by binding to the active site of histone deacetylase enzymes. This inhibition leads to an increase in the acetylation of histones and other proteins, which in turn results in the modulation of gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. researchgate.net

DPP-IV Inhibitors : These molecules function by inhibiting the dipeptidyl peptidase-IV enzyme, which is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP. By preventing this degradation, the inhibitors prolong the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. The cyanopyrrolidine moiety often acts as a "warhead" that forms a covalent, yet reversible, bond with a key serine residue in the active site of the DPP-IV enzyme. nih.gov

PPAR Agonists : Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Pyrrolidine-based compounds designed as PPAR agonists bind to and activate these receptors. Dual PPARα/γ agonists can simultaneously improve insulin sensitivity (via PPARγ) and lipid profiles (via PPARα). nih.gov

Autotaxin (ATX) Inhibitors : Derivatives of proline and pyroglutamic acid have been developed as inhibitors of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA). By inhibiting ATX, these compounds reduce the levels of LPA, which is implicated in inflammatory conditions and cancer. The mechanism involves the inhibitor binding to the active site of ATX, with specific moieties like boronic acid interacting with key residues. nih.gov

V. Advanced Derivatives and Functionalization of 2s 1 Benzylpyrrolidine 2 Carboxylic Acid

Synthesis of Novel Derivatives and Analogues

The chemical versatility of (2S)-1-benzylpyrrolidine-2-carboxylic acid allows for the synthesis of a wide array of derivatives through modifications at the carboxylic acid and the pyrrolidine (B122466) ring. Standard peptide coupling reactions are commonly employed to convert the carboxylic acid into amides and esters. For instance, the reaction with various amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding carboxamides and esters.

A notable example is the synthesis of (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide. This derivative was prepared as a new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes. beilstein-journals.org The introduction of a bulky tert-butyl group on the phenylene fragment was designed to prevent unwanted oxidative dimerization of the resulting Schiff base complex. beilstein-journals.org Similarly, the synthesis of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been reported, highlighting the utility of this scaffold in creating chiral auxiliaries for asymmetric synthesis. chemimpex.comresearchgate.net

Beyond simple amide and ester formation, the pyrrolidine ring itself can be functionalized. While direct functionalization of the benzyl (B1604629) group is less common, modifications of the proline ring, by analogy with other proline derivatives, can be envisioned. These could include hydroxylation, halogenation, or the introduction of other substituents at the C3 or C4 positions, creating a diverse set of analogues with potentially unique biological activities and conformational properties.

Introduction of Pharmacophores and Bioisosteres

In drug discovery, the carboxylic acid group is often a key pharmacophoric element, but its presence can lead to unfavorable pharmacokinetic properties. Therefore, the replacement of the carboxylic acid with a bioisostere is a common strategy to optimize drug candidates. drughunter.comnih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound.

For this compound, the carboxylic acid moiety can be replaced with a variety of bioisosteres to modulate its properties. Commonly used carboxylic acid bioisosteres include:

Tetrazoles: These are among the most common replacements. The tetrazole ring is acidic and can mimic the charge and hydrogen bonding capabilities of a carboxylic acid. drughunter.com

Hydroxamic acids: These functional groups can also act as carboxylic acid mimics. nih.gov

Acylsulfonamides: These groups are also acidic and can serve as effective bioisosteres.

Hydroxyisoxazoles: These heterocyclic rings are planar and acidic, making them suitable replacements. nih.gov

The choice of bioisostere is highly dependent on the specific biological target and the desired physicochemical properties. drughunter.com The introduction of these groups can lead to improved metabolic stability, enhanced cell permeability, and altered target-binding interactions. nih.gov For example, replacing the carboxylic acid in a drug candidate with a less acidic bioisostere can improve its ability to cross the blood-brain barrier.

Click Chemistry and Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. wikipedia.orgnih.gov

The carboxylic acid of this compound can be leveraged for bioconjugation. For instance, it can be coupled to a molecule containing a reactive handle suitable for click chemistry, such as an azide (B81097) or an alkyne. This functionalized derivative can then be "clicked" onto a biological molecule of interest, such as a peptide, protein, or nucleic acid, that has been modified to contain the complementary reactive group. nih.govnih.gov

This strategy allows for the site-specific attachment of the this compound moiety to biomolecules. For example, a peptide could be synthesized with an unnatural amino acid bearing an azide side chain. The carboxylic acid of this compound could be activated and reacted with an alkyne-containing linker, and the resulting product could then be conjugated to the azide-modified peptide via CuAAC. Such bioconjugates are valuable tools for studying biological processes and for the development of targeted therapeutics.

Spectroscopic and Analytical Characterization of Derivatives

The structural elucidation of novel derivatives of this compound relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the connectivity and stereochemistry of these molecules. Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

For example, in the ¹H NMR spectrum of the parent compound, characteristic signals for the benzyl group protons and the protons of the pyrrolidine ring are observed. Upon derivatization, such as amide formation, new signals corresponding to the added moiety appear, and shifts in the signals of the parent structure can provide information about the new chemical environment.

The table below presents a summary of key characterization data for this compound and some of its reported derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |

| This compound | C₁₂H₁₅NO₂ | 205.25 | ¹H NMR and Mass Spectrometry data available in public databases. | |

| (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide | C₃₃H₃₄N₂O₂ | 490.64 | Characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. | beilstein-journals.org |

| {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ⁴N,N′,N′′,O}nickel(II) | C₂₉H₂₉N₃O₄Ni | 542.26 | Fully characterized by ¹H-NMR, ¹³C-NMR and tandem MS techniques. | researchgate.net |

| (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C₂₅H₂₄N₂O₂ | 384.47 | Crystal structure and conformational analysis reported. | researchgate.netnih.gov |

Vi. Analytical and Spectroscopic Characterization in Research of 2s 1 Benzylpyrrolidine 2 Carboxylic Acid

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like (2S)-1-benzylpyrrolidine-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. heraldopenaccess.us

To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector is required. This is typically achieved by using a chiral stationary phase (CSP) within the HPLC column. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective for the resolution of various chiral carboxylic acids. researchgate.netnih.govmdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times.

The determination of enantiomeric excess is critical for controlling the purity of chiral pharmaceutical agents. heraldopenaccess.us A typical analytical workflow involves developing a reversed-phase HPLC method using a suitable polysaccharide-based column. nih.gov The mobile phase often consists of an organic solvent like acetonitrile mixed with an aqueous buffer, frequently acidified with formic or acetic acid to ensure the carboxylic acid is in its protonated form. nih.gov By comparing the peak areas of the (S)- and (R)-enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For preparative applications, enantioselective HPLC can be scaled up to isolate multi-milligram quantities of a single enantiomer with an enantiomeric excess often exceeding 99%. researchgate.netmdpi.com

Table 1: Illustrative HPLC Conditions for Chiral Carboxylic Acid Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Amylose-2) nih.gov | Provides a chiral environment for enantiomeric separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid nih.gov | Elutes the compound; acid suppresses ionization of the carboxyl group. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 254 nm | Monitors the elution of the aromatic benzyl (B1604629) group. |

| Temperature | 25 °C | Ensures reproducible retention times. |

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the molecular framework. In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a characteristic downfield chemical shift, typically around 12 ppm, though its position can be influenced by solvent and concentration. libretexts.org The protons of the benzyl group and the pyrrolidine (B122466) ring would appear in the aromatic and aliphatic regions, respectively. In ¹³C NMR, the carboxyl carbon atom gives a characteristic signal in the range of 165-185 ppm. libretexts.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the molecule. For a carboxylic acid, common fragmentation pathways include the initial loss of the hydroxyl group (17 Da) followed by the loss of carbon monoxide (28 Da). oregonstate.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. Carboxylic acids like this compound exhibit two highly characteristic absorptions. libretexts.org A very broad O–H stretching band appears in the region of 2500–3300 cm⁻¹, and a strong C=O (carbonyl) stretching absorption is observed between 1710 and 1760 cm⁻¹. libretexts.org The C=O stretch for a dimeric, hydrogen-bonded carboxylic acid typically appears around 1710 cm⁻¹. libretexts.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Carboxyl Proton (-COOH) | ~12.0 ppm (broad singlet) libretexts.org |

| Benzyl & Aromatic Protons | ~7.2-7.5 ppm (multiplets) | |

| Pyrrolidine Protons | ~2.0-4.0 ppm (multiplets) | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~165-185 ppm libretexts.org |

| Aromatic Carbons | ~125-140 ppm | |

| Pyrrolidine & Benzyl Carbons | ~25-70 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500–3300 cm⁻¹ (very broad) libretexts.org |

| C=O Stretch (Carboxylic Acid) | ~1710-1760 cm⁻¹ (strong) libretexts.org | |

| MS | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight (C₁₂H₁₅NO₂) |

Chiroptical Methods (CD, ORD)

Chiroptical methods measure the interaction of chiral molecules with polarized light and provide valuable information about the stereochemistry of the compound. fiveable.me These techniques are non-destructive and require only small amounts of sample. fiveable.me

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net The resulting ORD curve can be used to characterize a chiral molecule. The combination of circular birefringence (unequal transmission velocities for left and right circularly polarized light) and circular dichroism results in a phenomenon known as the Cotton effect, which is a characteristic feature in the ORD spectrum of a chiral compound near an absorption band. slideshare.net

Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgjasco-global.com A CD spectrum is a plot of this difference in absorption versus wavelength. This technique is highly sensitive to the molecular asymmetry of the compound. fiveable.me While a full determination of absolute configuration often requires comparison with theoretical calculations or reference compounds, CD provides a unique spectroscopic fingerprint for a given enantiomer, making it useful for confirming stereochemical identity and monitoring changes in conformation. fiveable.menih.gov

Vii. Future Perspectives and Emerging Research Avenues for 2s 1 Benzylpyrrolidine 2 Carboxylic Acid

Novel Applications in Materials Science and Polymer Chemistry

The incorporation of chiral units into polymer backbones or as pendant groups can induce unique properties, such as chiroptical activity, helical structures, and recognition capabilities. The rigid pyrrolidine (B122466) ring and the stereogenic center of (2S)-1-benzylpyrrolidine-2-carboxylic acid make it an attractive monomer for the synthesis of novel functional polymers.

Future research could focus on the development of polymers incorporating this moiety. For instance, pyrrolidine-based chiral porous polymers have been synthesized and shown to be effective heterogeneous organocatalysts. rsc.org By analogy, polymers derived from this compound could be designed for applications in asymmetric catalysis, chiral separations, and as sensors for chiral molecules. The benzyl (B1604629) group offers a site for further functionalization, allowing for the tuning of the polymer's solubility and electronic properties.

The synthesis of polyesters or polyamides from this compound could lead to materials with high thermal stability and specific optical rotations. Research into the copolymerization of this monomer with other biocompatible units, such as lactide, could yield biodegradable polymers with tailored properties for biomedical applications. nih.gov

Table 1: Hypothetical Polymer Properties Based on this compound Monomers

| Polymer Type | Potential Monomer | Predicted Polymer Property | Potential Application |

| Chiral Polyester | This compound | High thermal stability, specific optical rotation | Chiral separation media, optical films |

| Functional Polyamide | Diamine derivative of this compound | Enhanced mechanical strength, defined secondary structure | High-performance fibers, smart materials |

| Biodegradable Copolymer | This compound and Lactide | Tunable degradation rate, biocompatibility | Drug delivery vehicles, tissue engineering scaffolds |

Integration into Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, offer a powerful approach to creating complex functional materials. Proline and its derivatives are known to participate in self-assembly processes, forming structures like nanofibers and hydrogels. nih.govchemrxiv.orgrsc.org The aggregation is often driven by hydrogen bonding and hydrophobic interactions. nih.gov

This compound possesses both a carboxylic acid group capable of forming strong hydrogen bonds and a hydrophobic benzyl group that can engage in π-π stacking and hydrophobic interactions. This combination makes it a promising candidate for the design of self-assembling systems. Future studies could investigate the self-assembly of this molecule in various solvents and conditions to form well-defined nanostructures such as vesicles, fibers, or gels. The chirality of the molecule could direct the formation of helical assemblies, which are of interest for their chiroptical properties and potential as chiral templates.

Furthermore, engineered polyproline helices have been shown to self-assemble into complex supramolecular structures. nih.govacs.org This suggests that oligomers or polymers of this compound could also be designed to form predictable and functional nanoarchitectures.

Table 2: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Interactions | Potential Morphology | Emerging Application |

| Organogel | Hydrogen bonding, π-π stacking | Fibrillar network | Stimuli-responsive materials, soft electronics |

| Chiral Vesicles | Hydrophobic interactions, hydrogen bonding | Spherical bilayers | Enantioselective drug delivery, nanoreactors |

| Helical Nanofibers | Chirality-directed stacking, hydrogen bonding | Long, twisted fibers | Chiral plasmonics, templates for inorganic materials |

Interdisciplinary Research with Biology and Nanotechnology

The intersection of chemistry, biology, and nanotechnology presents exciting opportunities for this compound. The inherent biocompatibility of amino acid derivatives makes them suitable for bio-inspired and biomedical applications.

In nanotechnology, the chiral nature of this compound is particularly valuable. The chirality of nanocarriers has been shown to influence their interaction with biological systems, with some studies indicating enhanced transport and drug delivery of chiral nanoparticles into tumor spheroids. nih.gov this compound could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to create chiral nanosystems for targeted drug delivery, bio-imaging, and sensing. The benzyl group can further be modified with targeting ligands or imaging agents.

Interdisciplinary research could also explore the use of this compound in the development of bio-inspired materials. For example, proline-rich proteins are known for their unique structural and mechanical properties. mdpi.com Materials incorporating this compound could mimic these properties for applications in tissue engineering and regenerative medicine.

Table 3: Prospective Interdisciplinary Applications

| Research Area | Specific Application | Rationale for using this compound |

| Nanomedicine | Chiral nanocarriers for drug delivery | Chirality may enhance cellular uptake and transport in diseased tissues. nih.gov |

| Biosensing | Functionalization of sensor surfaces | Enantioselective recognition of biological molecules. |

| Bio-inspired Materials | Scaffolds for tissue engineering | Mimicking the structure of proline-rich proteins to control cell adhesion and proliferation. |

Challenges and Opportunities in Translational Research

Translating promising laboratory findings into real-world applications is a significant challenge. For this compound, several hurdles and opportunities exist on the path to translational research.

One of the primary challenges is the scalable and cost-effective synthesis of the compound and its derivatives. While synthetic routes exist, optimizing them for large-scale production will be crucial for any commercial application. escholarship.orgchemicalbook.com Another challenge lies in the detailed characterization of the materials derived from this compound. Understanding the structure-property relationships of its polymers and self-assembled systems will require a combination of advanced analytical techniques.

Despite these challenges, the opportunities are substantial. The versatility of the pyrrolidine scaffold is well-recognized in drug discovery, and this compound could serve as a starting point for the development of new therapeutic agents. nih.gov The growing demand for advanced materials with specific functionalities, particularly in the biomedical and electronics sectors, provides a strong impetus for exploring the potential of this compound.

Future success in translational research will depend on collaborative efforts between chemists, materials scientists, biologists, and engineers to fully exploit the potential of this chiral molecule.

Viii. Conclusion

Summary of Key Academic Contributions

The scientific community's interest in (2S)-1-benzylpyrrolidine-2-carboxylic acid stems primarily from its role as a versatile chiral ligand and organocatalyst in a variety of asymmetric transformations. Its structural framework, featuring a rigid pyrrolidine (B122466) ring, a stereogenic center at the 2-position, and a readily modifiable benzyl (B1604629) group on the nitrogen atom, has made it a valuable tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule.

One of the most significant academic contributions of this compound lies in its application as a ligand in transition-metal catalyzed reactions. Research has demonstrated its effectiveness in promoting stereoselectivity in reactions such as asymmetric alkylations and arylations. For instance, nickel (II) complexes of Schiff bases derived from (2S)-N-benzylproline have been instrumental in the asymmetric synthesis of α-amino acids. These complexes serve as chiral templates, guiding the approach of reagents to achieve high levels of enantiomeric excess in the final product. A notable advancement in this area is the development of oxidatively stable ligands derived from this compound. The introduction of bulky substituents, such as a tert-butyl group on the phenylene fragment of the ligand, has been shown to prevent unwanted oxidative dimerization of the complex, thereby enhancing its stability and utility in electrochemically induced modifications of amino acid side chains. beilstein-journals.org

Beyond its use as a stoichiometric chiral auxiliary, this compound and its derivatives have been explored as organocatalysts, following the broader trend of proline-based catalysis. These catalysts have been successfully employed in fundamental carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. The benzyl group on the nitrogen atom plays a crucial role in influencing the steric environment of the catalytic site, thereby directing the stereochemical outcome of the reaction. The ability to tune the electronic and steric properties of the N-substituent provides a powerful handle for optimizing catalyst performance for specific substrate combinations.

Broader Impact on Chemical and Pharmaceutical Sciences

The study of this compound and its analogues has had a tangible impact on the fields of chemical and pharmaceutical sciences. As a readily accessible and modifiable chiral building block, it has contributed to the growing toolbox of organocatalysts, which are often favored for their lower toxicity and cost compared to many transition metal catalysts. The principles learned from the application of N-benzylproline derivatives have informed the design of other proline-based catalysts with improved performance.

In the pharmaceutical sector, the ability to synthesize enantiomerically pure compounds is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The methodologies developed using this compound as a chiral ligand or catalyst have provided valuable routes to chiral intermediates that are essential for the synthesis of complex drug molecules. The asymmetric synthesis of non-proteinogenic amino acids, facilitated by ligands derived from this compound, is particularly relevant for the development of novel peptide-based therapeutics and enzyme inhibitors.

Q & A

Q. What are the common synthetic routes for (2S)-1-benzylpyrrolidine-2-carboxylic acid?

The compound is synthesized via asymmetric catalytic hydrogenation or chiral resolution. Key steps include:

- Chiral Pool Synthesis : Starting from L-proline derivatives, followed by benzylation at the pyrrolidine nitrogen.

- Catalytic Asymmetric Hydrogenation : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity in the reduction of α,β-unsaturated precursors .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the (2S)-enantiomer .

Q. How is the enantiomeric purity of this compound characterized?

Enantiomeric purity is assessed using:

- Chiral HPLC : Employing columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol to resolve enantiomers. Retention time and peak integration confirm purity ≥95% .

- Optical Rotation : Measured via polarimetry ([α]D values) to verify consistency with literature data .

- NMR Spectroscopy : and NMR identify structural integrity and absence of diastereomeric impurities .

Q. What safety precautions are required for handling this compound?

- Storage : Keep in a sealed container under inert gas (argon/nitrogen), stored at 2–8°C in a dry, ventilated area away from light .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers address enantiomeric impurities during synthesis?

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (CSPs) to separate and quantify trace enantiomers .

- Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor the (2S)-enantiomer during asymmetric hydrogenation .

- Spectroscopic Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress to minimize byproduct formation .

Q. What strategies optimize reaction yields in peptide coupling involving this compound?

- Coupling Reagents : Use HATU or EDC/HOBt for efficient activation of the carboxylic acid group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. How does this compound contribute to peptidomimetic drug design?

- Conformational Restriction : The pyrrolidine ring imposes rigidity, mimicking peptide β-turns and enhancing target binding .

- Bioisosteric Replacement : The benzyl group improves lipophilicity and metabolic stability compared to natural amino acids .

- In Vivo Studies : Radiolabeled analogs (e.g., -labeled) track pharmacokinetic profiles in preclinical models .

Data Contradiction and Analytical Challenges

Q. How to resolve discrepancies in reported melting points or spectral data?

- Cross-Validation : Compare data across multiple sources (e.g., CAS registry, peer-reviewed journals) to identify outliers.

- Sample Recrystallization : Purify the compound via recrystallization (e.g., ethanol/water) and re-analyze using calibrated instruments .

- Collaborative Verification : Share samples with independent labs for NMR or X-ray crystallography validation .

Q. What are the limitations of current synthetic methods for large-scale production?

- Catalyst Cost : High-cost chiral catalysts (e.g., Rhodium-BINAP) limit scalability. Alternatives like enzyme-mediated synthesis are under investigation .

- Byproduct Formation : Aggressive benzylation conditions may lead to N-overalkylation; optimize stoichiometry and reaction time .

Methodological Tables

Q. Table 1: Analytical Methods for Purity Assessment

Q. Table 2: Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces racemization |

| Catalyst Loading | 2–5 mol% | Balances cost and efficiency |

| Solvent | Anhydrous DMF | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.